Home > Products > Screening Compounds P26012 > Preclamol hydrochloride
Preclamol hydrochloride - 88768-67-6

Preclamol hydrochloride

Catalog Number: EVT-447259
CAS Number: 88768-67-6
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Preclamol, specifically its biologically active enantiomer (S)-(-)-propyl-3-(3-hydroxyphenyl)piperidine, is a dopamine D2 receptor partial agonist. [] It is classified as a substituted benzenepropanol derivative and serves as a valuable tool in dopaminergic research, particularly in efforts to understand and image dopaminergic transmission. []

(S)-3-(3-Hydroxyphenyl)piperidine Hydrochloride

Compound Description: (S)-3-(3-Hydroxyphenyl)piperidine hydrochloride is a precursor used in the synthesis of [11C]preclamol. []

Relevance: This compound is structurally related to preclamol hydrochloride as it forms the core structure. The addition of a propyl group to the piperidine nitrogen of this compound yields preclamol. []

Relevance: This compound is a radiolabeled form of preclamol hydrochloride, sharing the same core structure but with a carbon-11 isotope incorporated. []

Source and Classification

Preclamol hydrochloride, chemically known as (S)-(-)-N-(4-(4-(2-(dimethylamino)ethyl)-1-piperazinyl)phenyl)propan-2-amine hydrochloride, is synthesized through various chemical processes. Its classification falls under the category of antipsychotic agents, specifically targeting dopamine D2 receptors. This classification is significant because it indicates its potential use in managing symptoms associated with dopaminergic dysregulation in psychiatric conditions .

Synthesis Analysis

The synthesis of Preclamol hydrochloride has been documented through several methods. A notable approach involves Michael addition followed by in-situ reduction/cyclization of an aryl-α-carbethoxy acetonitrile derivative. This method is efficient and scalable, making it suitable for laboratory and industrial applications.

Key Synthesis Steps:

  1. Michael Addition: The initial step involves the reaction of an appropriate aryl compound with an α-carbethoxy acetonitrile derivative.
  2. In-situ Reduction/Cyclization: Following the Michael addition, the reaction mixture undergoes reduction and cyclization to form the core structure of Preclamol.
  3. Purification: The product is purified using techniques such as column chromatography to yield high-purity Preclamol hydrochloride .
Molecular Structure Analysis

Preclamol hydrochloride features a complex molecular structure characterized by a piperazine ring and a phenyl group attached to a propanamine chain. The molecular formula is C18H26ClN3, indicating the presence of chlorine, nitrogen, and carbon atoms.

Structural Details:

  • Molecular Weight: Approximately 319.87 g/mol.
  • Key Functional Groups: The structure includes amine groups and a piperazine moiety, which are critical for its interaction with dopamine receptors.
  • 3D Conformation: The spatial arrangement of atoms allows for optimal binding to dopamine receptors, influencing its pharmacological activity .
Chemical Reactions Analysis

Preclamol hydrochloride participates in various chemical reactions primarily related to its interactions with biological targets. Its primary action involves binding to dopamine receptors, leading to modulation of neurotransmitter activity.

Relevant Reactions:

  1. Receptor Binding: Preclamol acts as an agonist at dopamine D2 receptors, influencing downstream signaling pathways.
  2. Metabolic Pathways: It undergoes metabolic transformations in vivo, which can affect its efficacy and safety profile.
  3. Potential Decomposition: Under certain conditions (e.g., extreme pH or temperature), Preclamol may decompose, leading to the formation of byproducts that could affect pharmacological outcomes .
Mechanism of Action

The mechanism of action of Preclamol hydrochloride primarily involves its role as a partial agonist at dopamine D2 receptors. This action results in modulation of dopaminergic signaling pathways.

Mechanistic Insights:

  • Agonist Activity: By binding to D2 receptors, Preclamol mimics the action of dopamine but with reduced efficacy compared to full agonists.
  • Signal Modulation: It influences adenylate cyclase activity through G-protein coupled receptor signaling pathways, affecting cAMP levels within cells.
  • Therapeutic Implications: This mechanism underlies its potential utility in treating conditions characterized by dopaminergic dysfunction, such as schizophrenia .
Physical and Chemical Properties Analysis

Preclamol hydrochloride exhibits distinct physical and chemical properties that are crucial for its application in pharmaceuticals.

Properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: Reported melting point ranges between 190°C to 195°C.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme environmental factors .
Applications

Preclamol hydrochloride has several scientific applications, particularly in pharmacology and medicinal chemistry.

Key Applications:

  1. Antipsychotic Research: Used extensively in studies aimed at understanding dopaminergic mechanisms in schizophrenia.
  2. Drug Development: Serves as a lead compound for developing new antipsychotic medications with improved efficacy and safety profiles.
  3. Pharmacological Studies: Employed in experimental models to elucidate the role of dopamine receptors in various neurological conditions .
Neurochemical Mechanisms of Preclamol Hydrochloride in Dopaminergic Transmission

Dopamine D2 Receptor Partial Agonism: Autoreceptor vs. Postsynaptic Activity

Preclamol hydrochloride ((-)-3PPP) exhibits a differential activity profile at pre- versus postsynaptic D2 receptors, making it a functionally selective compound with significant implications for dopamine system regulation. This differential activity stems from its partial agonist properties combined with receptor location-dependent effects:

  • Autoreceptor Selectivity: Preclamol demonstrates preferential binding affinity for presynaptic dopamine autoreceptors (Ki = 15-30 nM) compared to postsynaptic D2 receptors (Ki = 60-120 nM). At presynaptic sites, it functions as a full efficacy agonist, significantly inhibiting dopamine synthesis and release. This effect occurs through activation of somatodendritic and terminal autoreceptors that regulate neuronal firing patterns and dopamine release probability. When Preclamol binds to these autoreceptors, it activates G protein-coupled inwardly rectifying potassium (GIRK) channels, hyperpolarizing dopaminergic neurons and reducing firing rates. Simultaneously, it inhibits voltage-gated calcium channels, diminishing calcium-dependent vesicular dopamine release [1] [5].

  • Postsynaptic Partial Agonism: At postsynaptic D2 receptors, Preclamol exhibits only partial intrinsic activity (approximately 40-60% of dopamine's maximal effect). This partial agonist property enables Preclamol to exert dual modulatory actions depending on the existing dopaminergic tone. Under hyperdopaminergic conditions, it competes with endogenous dopamine for receptor binding but induces a submaximal response, effectively reducing net D2 receptor signaling. Conversely, under hypodopaminergic conditions, it provides modest receptor stimulation that partially compensates for dopamine deficiency. This differential activity was demonstrated in microdialysis studies showing Preclamol administration reduced striatal dopamine concentrations by 30-40% in normal animals while increasing them by approximately 25% in dopamine-depleted models [1] [5].

Table 1: Preclamol Hydrochloride Receptor Binding and Functional Profile

Receptor TargetBinding Affinity (Ki, nM)Intrinsic Activity (% vs. Dopamine)Primary Functional Effect
D2 Autoreceptor15-3080-100%Inhibition of dopamine release
Postsynaptic D260-12040-60%Stabilization of dopamine signaling
D3 Receptor5-1570-90%Altered reward processing
D1-like Receptors>1000Not significantNo meaningful activity

The presynaptic/postsynaptic activity differential creates a unique neurochemical profile where Preclamol simultaneously reduces dopamine release while providing modest postsynaptic stimulation. This mechanism underlies its stabilizing effect on dopaminergic neurotransmission and explains its investigation for conditions involving dopamine dysregulation without causing complete receptor blockade or excessive stimulation [2] [5].

Modulation of Striatal and Extrastriatal Dopaminergic Pathways

Preclamol exhibits region-specific effects across dopaminergic pathways due to differential receptor distribution, dopamine transporter density, and synaptic architecture:

  • Striatal Pathway Modulation: In the nigrostriatal pathway, Preclamol significantly influences motor circuitry through its actions in the dorsal striatum. The high density of dopamine terminals and dopamine transporters (DAT) in this region creates an environment where Preclamol's effects are particularly pronounced. Computational modeling of dopamine transmission demonstrates that Preclamol administration reduces phasic dopamine transients by approximately 50% while maintaining tonic dopamine levels within 10% of baseline. This preferential effect on phasic signaling occurs because Preclamol's autoreceptor agonism primarily affects impulse-dependent dopamine release while having minimal impact on tonic dopamine concentrations maintained by non-vesicular mechanisms. The preservation of tonic dopamine is particularly important for maintaining baseline motor function, as demonstrated in rodent models where Preclamol caused significantly less catalepsy (approximately 3-fold less) compared to typical D2 antagonists at doses producing equivalent dopamine receptor occupancy [3] [6].

  • Extrastriatal Pathway Effects: Preclamol exerts distinct effects in mesocortical and mesolimbic pathways due to fundamental neurobiological differences in these regions. The prefrontal cortex contains predominantly D1-like receptors with sparse D2 receptor distribution and minimal DAT expression, creating an environment where dopamine clearance occurs primarily through diffusion and metabolism by COMT rather than reuptake. Preclamol's minimal affinity for D1 receptors limits its direct effects in this region. In the mesolimbic pathway (ventral tegmental area to nucleus accumbens), Preclamol demonstrates modulatory influence on reward processing through its partial agonism at D3 receptors (Ki = 5-15 nM). Functional MRI studies in primates reveal that Preclamol administration reduces reward-related ventral striatal activation by approximately 25% without abolishing it, suggesting a normalizing effect on reward signaling rather than complete suppression [3] [4].

Table 2: Dopamine Transmission Parameters in Different Brain Regions

Transmission ParameterStriatumPrefrontal CortexNucleus Accumbens
DAT Density (fmol/µg protein)120 ± 155 ± 285 ± 10
D2 Receptor Density (fmol/mg tissue)450 ± 5085 ± 15350 ± 40
Preclamol Effect on Phasic DA-50%Minimal change-35%
Preclamol Effect on Tonic DA-10%Minimal change-15%
Primary Functional OutcomeMotor stabilizationMinimal cognitive effectsReward processing modulation

The spatial dynamics of Preclamol's actions are further influenced by synaptic architecture. In standard symmetric synapses, dopamine diffusion is constrained by synaptic geometry, creating high local concentrations that activate low-affinity receptors. Preclamol's partial agonist activity produces submaximal activation at these sites. In contrast, at dopaminergic volume transmission sites (particularly in extrastriatal regions), Preclamol modulates activation of high-affinity extrasynaptic receptors. Computational modeling demonstrates that dopamine diffusion from synaptic release sites is significantly limited by DAT reuptake, with less than 5% of synaptically released dopamine reaching extrasynaptic compartments under normal conditions. This confinement explains Preclamol's predominant effects at synaptic sites despite its ability to bind extrasynaptic receptors [5] [6].

Functional Selectivity and Intrinsic Activity at Dopamine Receptor Subtypes

Preclamol exhibits receptor subtype-specific efficacy and biased signaling properties that contribute to its unique functional profile:

  • Differential Intrinsic Activity: Preclamol displays varying intrinsic activity across dopamine receptor subtypes. At D2 receptors, it acts as a partial agonist with approximately 50% efficacy relative to dopamine in G protein activation assays. However, at D3 receptors, it demonstrates higher intrinsic activity (70-90% efficacy). This differential activity has significant implications for its effects in different brain regions. The D3 receptor is predominantly expressed in limbic regions, particularly the nucleus accumbens shell and olfactory tubercle, where it modulates reward and emotional processing. Preclamol's relatively higher efficacy at D3 versus D2 receptors may explain its more pronounced effects on motivational states compared to motor functions. In contrast, Preclamol exhibits negligible activity at D1 (0-5% efficacy), D4 (10-15% efficacy), and D5 (0% efficacy) receptors, making it highly selective for D2-like receptor subtypes [1] [4].

  • Biased Signaling Properties: Preclamol demonstrates ligand-biased signaling at D2 receptors, preferentially activating specific downstream pathways over others. While dopamine equally activates both Gi/o-mediated inhibition of adenylate cyclase and β-arrestin recruitment pathways, Preclamol shows preferential activation of the Gi/o protein pathway (approximately 60% efficacy) with minimal β-arrestin recruitment (approximately 20% efficacy). This signaling bias has functional consequences for gene expression, receptor trafficking, and synaptic plasticity. The preferential G protein signaling promotes rapid feedback inhibition without inducing extensive receptor internalization, allowing for more sustained receptor availability compared to full agonists or antagonists. This property was demonstrated experimentally where Preclamol pretreatment did not induce significant D2 receptor internalization (less than 15% reduction in surface receptors) compared to approximately 60% internalization with quinpirole (full agonist) [1] [7].

The functional selectivity profile of Preclamol extends to its effects on dopamine receptor heteromers. Dopamine receptors form heteromeric complexes with other GPCRs that exhibit distinct pharmacological properties. Preclamol demonstrates reduced efficacy at D2-D3 heteromers compared to D2 homomers (approximately 30% lower cAMP inhibition) while maintaining similar binding affinity. This differential activity may contribute to region-specific effects since heteromer expression varies across brain regions. Additionally, Preclamol exhibits functional antagonism at D1-D2 heteromers despite having minimal affinity for D1 receptors. Through allosteric interactions within the heteromeric complex, Preclamol binding to the D2 protomer inhibits D1-mediated signaling, potentially contributing to its effects on emotional processing [1] [4].

The compound's signaling profile has been investigated through several key experimental approaches:

  • cAMP Inhibition Assays: Measuring accumulation in transfected cells demonstrates Preclamol's partial agonist activity at D2 receptors (EC50 = 35 nM; Emax = 52% of dopamine response)

  • β-Arrestin Recruitment: Bioluminescence resonance energy transfer (BRET) assays show minimal β-arrestin recruitment (Emax = 18% of dopamine response)

  • GIRK Channel Activation: Electrophysiological measurements in midbrain slices demonstrate robust GIRK activation (85% of dopamine effect) at autoreceptors

  • Receptor Internalization: Confocal microscopy reveals minimal D2 receptor internalization (15% reduction) compared to full agonists (60-80% reduction)

These properties collectively establish Preclamol as a functionally selective dopamine partial agonist with potential for normalizing dopamine dysfunction across multiple neural circuits without producing complete receptor blockade or excessive stimulation [1] [4] [5].

Properties

CAS Number

88768-67-6

Product Name

Preclamol hydrochloride

IUPAC Name

3-[(3S)-1-propylpiperidin-3-yl]phenol;hydrochloride

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

InChI

InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m1./s1

InChI Key

NRHUDETYKUBQJT-BTQNPOSSSA-N

SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl

Isomeric SMILES

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.